Fmoc-L-Phe-MPPA

説明

The exact mass of the compound Fmoc-L-Phe-MPPA is 565.21005233 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-Phe-MPPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Phe-MPPA including the price, delivery time, and more detailed information at info@benchchem.com.

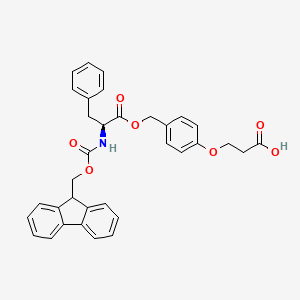

Structure

3D Structure

特性

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVYIGNYUYPLKQ-HKBQPEDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Phe-MPPA CAS number and molecular weight

An In-depth Technical Guide to Fmoc-L-Phe-MPPA

This technical guide provides comprehensive information on Fmoc-L-Phe-MPPA, a key reagent in modern peptide synthesis, for researchers, scientists, and professionals in drug development.

Core Compound Data

Fmoc-L-Phe-MPPA, with the IUPAC name 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid, is an amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The N-terminus of L-phenylalanine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and allows for selective deprotection during the stepwise elongation of a peptide chain.

Table 1: Chemical Identifiers for Fmoc-L-Phe-MPPA

| Identifier | Value | Reference |

| CAS Number | 864876-92-6 | [1][2] |

| Molecular Formula | C34H31NO7 | [1][2] |

| Molecular Weight | 565.6 g/mol (or 565.62 g/mol ) | [1][2] |

| IUPAC Name | 3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | [1] |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Phe-MPPA | [2] |

Table 2: Physicochemical Properties of Fmoc-L-Phe-MPPA

| Property | Value | Reference |

| Appearance | White or off-white powder | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) | [1] |

| Storage Temperature | 2-8°C | [2] |

Applications in Peptide Synthesis

Fmoc-L-Phe-MPPA is primarily used as a linker-amino acid conjugate in solid-phase peptide synthesis.[1] Its key application is to attach the first amino acid, in this case, L-phenylalanine, to an aminomethyl-functionalized solid support (resin).

One of the significant advantages of using an Fmoc-amino acid-MPPA linker is the reduction of epimerization (racemization) of the C-terminal amino acid during peptide synthesis.[1][2] This ensures a high chiral purity of the final peptide product, with epimerization levels reported to be as low as 0.5%.[2]

Experimental Protocols

While the direct synthesis of Fmoc-L-Phe-MPPA involves the protection of L-phenylalanine with an Fmoc group and subsequent linkage to the MPPA moiety,[1] a more common application for researchers is its use in the initial loading of the resin for SPPS.

Protocol: Resin Loading with Fmoc-L-Phe-MPPA

This protocol describes the anchoring of Fmoc-L-Phe-MPPA to an aminomethyl-functionalized resin.

Materials:

-

Aminomethyl-functionalized resin (e.g., Aminomethyl-polystyrene)

-

Fmoc-L-Phe-MPPA

-

Coupling agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Solvent: Dimethylformamide (DMF)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in the reaction vessel.

-

Reagent Preparation: In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Phe-MPPA and 3-4 equivalents of HBTU in DMF.

-

Activation: Add 6-8 equivalents of DIPEA to the solution from step 2 and mix for 1-2 minutes to pre-activate the carboxylic acid of the MPPA linker.

-

Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-L-Phe-MPPA solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and by-products.

-

Drying: Dry the resin under vacuum to obtain the Fmoc-L-Phe-MPPA loaded resin, ready for the subsequent steps of peptide synthesis.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of solid-phase peptide synthesis utilizing Fmoc-L-Phe-MPPA.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) starting with Fmoc-L-Phe-MPPA loading.

Caption: Logical relationship of Fmoc-L-Phe-MPPA components and its primary advantage in SPPS.

References

An In-depth Technical Guide to Fmoc-L-Phe-MPPA: Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, solubility characteristics, and its pivotal role in the efficient synthesis of peptides. Detailed experimental protocols for its application in SPPS are provided, alongside diagrams illustrating the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry and drug development.

Introduction

Fmoc-L-Phe-MPPA is a derivative of the amino acid L-phenylalanine, strategically modified for use in Fmoc-based solid-phase peptide synthesis.[1] It incorporates the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and features a 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. This linker serves as a precursor for attachment to aminomethyl functionalized solid supports.[2] The design of the MPPA linker is a key feature, as it is engineered to ensure a low and reproducible level of epimerization (maximum 0.5%) of the C-terminal amino acid during peptide synthesis.[2] This attribute is crucial for maintaining the stereochemical integrity of the synthesized peptide, which is paramount for its biological activity.

Properties of Fmoc-L-Phe-MPPA

Fmoc-L-Phe-MPPA is typically a white to off-white powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid | [2] |

| CAS Number | 864876-92-6 | [1][2] |

| Molecular Formula | C₃₄H₃₁NO₇ | [1][2] |

| Molecular Weight | 565.62 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

The solubility of Fmoc-L-Phe-MPPA is a critical factor for its effective use in solid-phase peptide synthesis. It is generally soluble in organic solvents commonly employed in peptide synthesis.

Qualitative Solubility:

Fmoc-L-Phe-MPPA is soluble in the following solvents:

Quantitative Solubility:

Experimental Protocols

Synthesis of Fmoc-L-Phe-MPPA

A detailed experimental protocol for the synthesis of Fmoc-L-Phe-MPPA is not widely published. However, the general synthetic strategy involves two key steps[1]:

-

Fmoc Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions. A representative procedure for the Fmoc protection of an amino acid involves dissolving L-phenylalanine in a solution of sodium carbonate in water and dioxane, followed by the addition of Fmoc-Cl.[4] The reaction mixture is stirred, and after workup and acidification, the Fmoc-L-Phe-OH product is isolated.[4]

-

Esterification with the MPPA Linker: The carboxyl group of Fmoc-L-Phe-OH is then esterified with the hydroxyl group of 3-(4-oxymethylphenoxy)propionic acid. This is typically achieved using standard coupling procedures, likely involving an activating agent to facilitate the ester bond formation.

-

Purification: The final product, Fmoc-L-Phe-MPPA, is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for peptide synthesis.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Phe-MPPA is used as the starting building block for the synthesis of a target peptide on a solid support, typically an aminomethyl-functionalized resin.

Materials:

-

Fmoc-L-Phe-MPPA

-

Aminomethyl polystyrene resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling additive

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Subsequent Fmoc-protected amino acids

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

-

Resin Swelling: The aminomethyl polystyrene resin is swelled in an appropriate solvent, typically DMF or DCM, for at least 30 minutes.

-

Coupling of Fmoc-L-Phe-MPPA to the Resin:

-

Dissolve Fmoc-L-Phe-MPPA, HOBt, and DIC in DMF.

-

Add the activated Fmoc-L-Phe-MPPA solution to the swelled resin.

-

Agitate the mixture for a specified time (typically 1-2 hours) to ensure complete coupling.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 5-10 minutes) to cleave the Fmoc protecting group from the phenylalanine residue.

-

Repeat the piperidine treatment to ensure complete deprotection.

-

Wash the resin extensively with DMF to remove the cleaved Fmoc group and piperidine.

-

-

Peptide Chain Elongation:

-

Couple the next Fmoc-protected amino acid in the peptide sequence using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

-

-

Cleavage of the Peptide from the Resin:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the ester linkage of the MPPA linker and remove the side-chain protecting groups from the amino acid residues.

-

The crude peptide is then precipitated, typically in cold diethyl ether, and collected by centrifugation.

-

-

Purification and Analysis:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

-

Visualizations

Synthesis Workflow of Fmoc-L-Phe-MPPA

Caption: General synthesis workflow for Fmoc-L-Phe-MPPA.

Experimental Workflow for SPPS using Fmoc-L-Phe-MPPA

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

Fmoc-L-Phe-MPPA is a highly valuable reagent in the field of peptide synthesis. Its pre-formed linkage to the MPPA handle, which minimizes C-terminal epimerization, makes it a superior choice for the introduction of the first amino acid onto a solid support. The information provided in this guide regarding its properties, solubility, and detailed application protocols will aid researchers and drug development professionals in the successful and efficient synthesis of high-purity peptides for a wide range of applications.

References

The Mechanism of Fmoc-L-Phe-MPPA in Peptide Synthesis: A Technical Guide to Minimizing C-Terminal Epimerization

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of high purity and stereochemical integrity is paramount. A significant challenge, particularly in Fmoc/tBu chemistry, is the epimerization of the C-terminal amino acid during its initial anchoring to the solid support. This technical guide provides an in-depth exploration of the mechanism of action of N-α-Fmoc-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a critical tool designed to mitigate this problem. By serving as a pre-formed handle, Fmoc-L-Phe-MPPA offers a robust strategy to ensure the synthesis of high-quality peptides with minimal racemization of the crucial C-terminal residue.

The Core Problem: C-Terminal Epimerization in SPPS

The conventional method for initiating SPPS involves the esterification of the first Fmoc-protected amino acid onto a hydroxymethyl-functionalized resin, such as the widely used Wang resin. This reaction, often catalyzed by carbodiimides like DCC in the presence of an acylation catalyst like DMAP, is susceptible to a significant side reaction: epimerization.

Epimerization at the α-carbon of the C-terminal amino acid can occur through the formation of a symmetric 5(4H)-oxazolone intermediate. The base used in the coupling reaction can abstract the α-proton of this intermediate, leading to a loss of stereochemical integrity. This is particularly problematic for sterically hindered or sensitive amino acids. The resulting diastereomeric peptides are often difficult to separate, leading to lower yields of the desired product and complicating downstream applications.

The Fmoc-L-Phe-MPPA Solution: A Pre-formed Handle Approach

Fmoc-L-Phe-MPPA is a conjugate of Fmoc-L-phenylalanine and the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. The MPPA linker is a derivative of the p-alkoxybenzyl alcohol linker family, similar to the core structure of the Wang linker. However, the crucial difference lies in its application. Instead of esterifying the Fmoc-amino acid to a resin-bound linker, the Fmoc-amino acid is first attached to the MPPA linker in solution. This pre-formed "handle" is then purified and subsequently coupled to an amino-functionalized solid support, such as aminomethyl polystyrene resin.

This strategic shift in the synthetic sequence circumvents the problematic on-resin esterification step. The coupling of the carboxylic acid of the MPPA linker to the amino groups of the resin proceeds via a stable amide bond formation. This reaction is significantly less prone to epimerization of the linked amino acid compared to the direct esterification of the amino acid itself.

Mechanism of Action: Key Steps

The use of Fmoc-L-Phe-MPPA in SPPS can be broken down into three main stages:

-

Attachment to the Solid Support: The free carboxylic acid of the MPPA portion of Fmoc-L-Phe-MPPA is activated using standard peptide coupling reagents and then reacted with an aminomethyl-functionalized resin to form a stable amide bond.

-

Peptide Elongation: Following the attachment, the Fmoc protecting group on the N-terminus of phenylalanine is removed with a base (typically piperidine in DMF), and the peptide chain is elongated using standard Fmoc-SPPS protocols.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the MPPA linker using a strong acid, typically trifluoroacetic acid (TFA). The acid cleaves the p-alkoxybenzyl ester bond between the C-terminal amino acid and the linker, releasing the peptide with a free carboxylic acid at its C-terminus.

Quantitative Data

| Parameter | Value | Reference |

| Maximum C-Terminal Epimerization | ≤ 0.5% | [1] |

This low level of epimerization is a significant improvement over the traditional Wang linker esterification, where racemization levels can be substantially higher, especially for sensitive amino acids. The amide bond formation used to attach the Fmoc-L-Phe-MPPA to the resin is a key factor in preserving the stereochemical integrity of the C-terminal residue.

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc-L-Phe-MPPA in peptide synthesis.

Protocol for Coupling Fmoc-L-Phe-MPPA to Aminomethyl Polystyrene Resin

This protocol is based on standard coupling procedures for attaching a carboxylic acid to an aminomethyl resin.

Materials:

-

Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, loading ~1.0 mmol/g)

-

Fmoc-L-Phe-MPPA

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the DMF.

-

Activation of Fmoc-L-Phe-MPPA: In a separate flask, dissolve Fmoc-L-Phe-MPPA (1.5 eq, 1.5 mmol) and HOBt (1.5 eq, 1.5 mmol) in DMF (10 mL). Add DIC (1.5 eq, 1.5 mmol) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Coupling Reaction: Add the activated Fmoc-L-Phe-MPPA solution to the swollen resin. Add DIPEA (1.0 eq, 1.0 mmol) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Monitor the reaction for the disappearance of free amino groups using a qualitative test such as the Kaiser test. If the test is positive, extend the reaction time.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Determination of Loading (Optional but Recommended): The loading of the Fmoc-L-Phe-MPPA on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol for Final Cleavage of the Peptide from the MPPA Linker

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel.

-

Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the peptide-resin. Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups used.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-L-Phe-MPPA and other pre-formed Fmoc-amino acid-MPPA handles represent a significant advancement in solid-phase peptide synthesis. By circumventing the problematic direct esterification of the first amino acid to the resin, this approach provides a reliable and efficient method to minimize C-terminal epimerization. The use of a stable amide bond for anchoring to the solid support, followed by a standard TFA-mediated cleavage, ensures the production of high-purity peptides with preserved stereochemical integrity. For researchers and drug development professionals, the adoption of this strategy can lead to higher yields of the desired peptide, simplified purification processes, and ultimately, more reliable and reproducible scientific outcomes.

References

Unlocking Peptide Synthesis Efficiency: The Core Advantages of Fmoc-L-Phe-MPPA

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, improved yields, and the suppression of side reactions is paramount. The choice of the linker and the first amino acid building block is a critical determinant of success, particularly in the synthesis of complex or lengthy peptides. This technical guide delves into the key advantages of utilizing N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA), a specialized building block designed to overcome common hurdles in Fmoc-based SPPS.

Mitigating C-Terminal Racemization: The Primary Advantage of the MPPA Linker

A significant challenge in SPPS is the risk of racemization, or epimerization, of the C-terminal amino acid during its initial attachment to the resin. This is a prevalent issue with traditional methods, such as the direct coupling of an Fmoc-amino acid to a Wang resin, which can lead to the formation of dimers and a loss of stereochemical integrity.

Fmoc-L-Phe-MPPA is designed to circumvent this problem. It is a pre-formed linker-amino acid conjugate that can be attached to an amino-functionalized resin (e.g., aminomethyl polystyrene) via a stable amide bond. This approach avoids the harsh conditions and reactive intermediates associated with esterification to hydroxymethyl resins, thereby preserving the chirality of the C-terminal phenylalanine.

Key Quantitative Advantage:

The use of Fmoc-amino acid-MPPA linkers guarantees a low and reproducible epimerization level of the C-terminal amino acid, typically a maximum of 0.5% .[1] This is a substantial improvement over traditional methods and is crucial for the synthesis of biologically active peptides where stereochemistry is critical.

Comparative Data on C-Terminal Epimerization

| Linker Strategy | Typical Epimerization Level | Key Side Reactions |

| Fmoc-L-Phe-MPPA | ≤ 0.5% [1] | Minimal |

| Traditional Wang Linker | Variable, can be significant | Dimer formation, racemization[1] |

Enhanced Purity and Yield in Peptide Synthesis

By minimizing the primary side reaction of C-terminal epimerization, the use of Fmoc-L-Phe-MPPA contributes to a higher purity of the crude peptide product. This simplifies the subsequent purification steps, saving time and resources, and ultimately leading to a higher overall yield of the desired peptide. Peptides synthesized using this method are demonstrably purer, even when produced on a large scale.[1]

Streamlined and Efficient Workflow

Fmoc-L-Phe-MPPA is employed as a building block in the well-established and widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[2] The general principles of this methodology are known for their milder reaction conditions compared to the older Boc/Bzl chemistry, making it compatible with a wider range of sensitive amino acids and post-translational modifications.[2][3]

The use of a pre-formed linker-amino acid conjugate simplifies the initial resin loading step, leading to a more predictable and reproducible starting point for peptide elongation.

Logical Workflow for SPPS Initiation: Traditional vs. MPPA

Experimental Protocols

Synthesis of Fmoc-L-Phe-MPPA

The synthesis of Fmoc-L-Phe-MPPA involves two main steps: the protection of the amino group of L-phenylalanine with an Fmoc group, followed by the attachment of the MPPA moiety to the C-terminus.

-

Fmoc Protection of L-Phenylalanine: The amino group of L-phenylalanine is protected using standard procedures, for example, by reaction with Fmoc-succinimide or Fmoc-chloride in the presence of a base.

-

Linkage Formation: The 4-oxymethylphenoxy)propionic acid (MPPA) moiety is then coupled to the C-terminus of the Fmoc-protected phenylalanine using standard peptide coupling reagents.

-

Purification: The final product is purified by techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for subsequent use in peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis using Fmoc-L-Phe-MPPA

This protocol outlines the initial loading of Fmoc-L-Phe-MPPA onto an aminomethyl resin and the subsequent steps of peptide elongation.

Materials:

-

Aminomethyl polystyrene resin

-

Fmoc-L-Phe-MPPA

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Fmoc-protected amino acids for peptide elongation

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc-L-Phe-MPPA Coupling (Loading):

-

Dissolve Fmoc-L-Phe-MPPA (e.g., 2 equivalents relative to resin capacity) and a coupling agent like HBTU (e.g., 1.95 equivalents) and HOBt (e.g., 2 equivalents) in DMF.

-

Add DIPEA (e.g., 4 equivalents) to the solution to activate the carboxyl group.

-

Add the activated Fmoc-L-Phe-MPPA solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes to remove the Fmoc protecting group from the phenylalanine.

-

Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Coupling: Couple the next Fmoc-protected amino acid in the sequence using a suitable activation method (e.g., HBTU/HOBt/DIPEA in DMF).

-

Washing: Wash the resin with DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM.

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

-

General SPPS Workflow Diagram

Conclusion

Fmoc-L-Phe-MPPA offers a refined and advantageous approach for initiating solid-phase peptide synthesis. Its primary benefit lies in the significant reduction of C-terminal amino acid racemization, a critical factor for the synthesis of stereochemically pure peptides. This leads to higher quality crude products, simplifies purification, and improves overall yields. For researchers and drug development professionals engaged in the synthesis of peptides, particularly those intended for therapeutic or sensitive biological applications, the adoption of Fmoc-L-Phe-MPPA represents a strategic choice for enhancing the efficiency and reliability of the synthesis process.

References

The Role of Fmoc-L-Phe-MPPA in the Prevention of Epimerization During Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid during peptide synthesis, represents a significant challenge in the production of pure, biologically active peptides. This side reaction is particularly prevalent for the C-terminal amino acid during its anchoring to the solid support. This technical guide provides an in-depth analysis of the use of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Phe-MPPA) as a strategic tool to mitigate C-terminal epimerization in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying mechanisms of epimerization, present quantitative data on the efficacy of the MPPA linker, provide detailed experimental protocols, and visualize the synthetic workflow.

Introduction: The Challenge of Epimerization in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The Fmoc/tBu strategy is widely adopted due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2] However, a persistent challenge in SPPS is the maintenance of stereochemical integrity. Epimerization of amino acid residues can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have altered or abolished biological activity.[3]

The C-terminal amino acid is especially susceptible to epimerization during its initial attachment to the resin, particularly when using traditional methods for linking to hydroxymethyl-functionalized supports like Wang resin.[4]

Mechanisms of C-Terminal Amino Acid Epimerization

The primary mechanisms leading to the epimerization of the C-terminal amino acid during anchoring to the resin are:

-

Oxazolone Formation: The activation of the C-terminal amino acid's carboxyl group, a prerequisite for esterification to a hydroxyl-bearing resin (e.g., Wang resin), can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the resin's hydroxyl group can then yield a mixture of L- and D-isomers of the C-terminal residue.

-

Direct Enolization: In the presence of a base, direct abstraction of the α-proton of the activated amino acid can occur, forming an enolate intermediate. Reprotonation of this planar intermediate can result in either the original L-configuration or the epimerized D-configuration.[3]

The use of activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) for coupling to Wang resin is a classic example of a protocol that can induce significant epimerization.[4]

The Fmoc-L-Phe-MPPA Solution

To circumvent the problems associated with traditional C-terminal anchoring, pre-formed Fmoc-amino acid-linker conjugates have been developed. Fmoc-L-Phe-MPPA is one such conjugate, where L-phenylalanine is pre-attached to the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker.

The key advantage of this approach is that the epimerization-prone esterification step is performed during the synthesis of the Fmoc-L-Phe-MPPA building block, where conditions can be carefully controlled. The subsequent attachment of this entire unit to an amino-functionalized resin (e.g., aminomethyl polystyrene) occurs via a stable amide bond formation.[4] Amide bond formation is significantly less prone to causing epimerization of the adjacent chiral center compared to the esterification of an activated amino acid.

Logical Workflow for Epimerization Prevention

The use of Fmoc-L-Phe-MPPA fundamentally alters the initial steps of SPPS to minimize epimerization. The logical relationship is outlined below.

Quantitative Data

The primary advantage of using Fmoc-amino acid-MPPA linkers is the significant reduction in C-terminal epimerization. The amide bond formation is a key factor in achieving a low and reproducible level of the D-epimer.

| Anchoring Method | C-Terminal Amino Acid | Typical Coupling Conditions | Reported D-Epimer Level (%) | Reference |

| Fmoc-L-Phe-MPPA to Aminomethyl Resin | L-Phenylalanine | Standard amide coupling (e.g., HBTU/DIEA) | ≤ 0.5 | [4][5] |

| Fmoc-L-Phe-OH to Wang Resin | L-Phenylalanine | DCC/DMAP | Can be significant (variable) | [4] |

Experimental Protocols

Protocol 1: Attachment of Fmoc-L-Phe-MPPA to Aminomethyl Resin

This protocol describes the coupling of the pre-formed Fmoc-L-Phe-MPPA to an aminomethyl-functionalized solid support.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)

-

Fmoc-L-Phe-MPPA

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the aminomethyl resin (1 g, 1 mmol) in the SPPS reaction vessel. Wash with DCM (3 x 10 mL) and then swell in DMF (10 mL) for at least 1 hour with gentle agitation.

-

Preparation of Coupling Solution: In a separate flask, dissolve Fmoc-L-Phe-MPPA (3 equivalents, 3 mmol) and HBTU (2.9 equivalents, 2.9 mmol) in DMF (15 mL).

-

Activation: Add DIEA (6 equivalents, 6 mmol) to the solution from step 2 and agitate for 2 minutes to pre-activate.

-

Coupling: Drain the DMF from the swollen resin and immediately add the activated Fmoc-L-Phe-MPPA solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Final Washing: Wash the resin as in step 5. Dry the resin under vacuum.

-

Substitution Level Determination: The loading of the first amino acid can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the steps for adding the subsequent amino acids to the Fmoc-L-Phe-MPPA-loaded resin.

Materials:

-

Fmoc-L-Phe-MPPA-Resin

-

Fmoc-protected amino acids

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)

-

DMF, DCM

Procedure:

-

Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.

-

Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activation method (e.g., pre-activation with HBTU/DIEA for 2 minutes before adding to the resin). Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the MPPA linker and simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-MPPA-Resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) in a fume hood. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: HPLC Analysis of Epimerization

This protocol outlines a general method for quantifying the D-Phe epimer in the crude peptide product using reverse-phase HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a teicoplanin-based or similar column capable of separating amino acid enantiomers within a peptide context) or a high-resolution C18 column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Crude peptide sample

-

Reference standards for the all-L peptide and, if available, the corresponding D-Phe diastereomer.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase or high-resolution C18.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: 214 nm or 220 nm.

-

Gradient: A shallow gradient of Mobile Phase B into Mobile Phase A. For example, 5-45% B over 40 minutes. The exact gradient should be optimized to achieve baseline separation of the main peptide peak and any diastereomeric impurities.

-

-

Analysis: Inject the sample and integrate the peak areas of the L-peptide and the D-Phe epimer. The percentage of epimerization is calculated as: % Epimerization = (Area of D-epimer peak / (Area of L-peptide peak + Area of D-epimer peak)) * 100

Visualizing the SPPS Workflow with Fmoc-L-Phe-MPPA

The following diagram illustrates the complete workflow from resin preparation to final peptide analysis.

Conclusion

The use of Fmoc-L-Phe-MPPA provides a robust and reliable method for minimizing epimerization of the C-terminal phenylalanine residue during solid-phase peptide synthesis. By shifting the vulnerable esterification step away from the solid-phase and utilizing a stable amide linkage for resin anchoring, this approach consistently yields peptides with high chiral purity (≤ 0.5% D-epimer).[4][5] This methodology is particularly valuable for the synthesis of therapeutic peptides and other high-purity applications where stereochemical integrity is paramount. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to effectively implement this strategy and mitigate the risks of C-terminal epimerization.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of the Fmoc-L-Phe-MPPA precursor, a critical building block in solid-phase peptide synthesis (SPPS). The use of this precursor, which incorporates the 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) linker, offers significant advantages in the preparation of peptide acids by minimizing C-terminal racemization, a common side reaction in SPPS.

Introduction

The Fmoc-L-Phe-MPPA precursor is an essential tool for the attachment of the first amino acid, L-phenylalanine, to an aminomethyl-functionalized solid support in Fmoc-based solid-phase peptide synthesis. The p-alkoxybenzyl ester linkage formed is stable to the basic conditions required for Fmoc group removal but is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), to release the peptide with a free C-terminal carboxylic acid. The strategic inclusion of a propanoic acid moiety in the MPPA linker, as developed by Albericio and Barany, enhances the acid lability of the anchoring linkage, leading to improved cleavage yields compared to earlier acetic acid-based linkers.[1]

This technical guide outlines the two-stage synthesis of the Fmoc-L-Phe-MPPA precursor: the preparation of the MPPA linker and its subsequent esterification with Fmoc-L-phenylalanine.

Synthesis Pathway

The synthesis of Fmoc-L-Phe-MPPA is accomplished in two principal stages, as depicted in the workflow below.

Caption: Overall workflow for the synthesis of Fmoc-L-Phe-MPPA.

Experimental Protocols

Stage 1: Synthesis of 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA)

This stage involves a Williamson ether synthesis to form the ethyl ester of the linker, followed by hydrolysis to yield the free carboxylic acid.

3.1.1. Synthesis of Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate

This reaction forms the ether linkage of the MPPA precursor.

Caption: Williamson ether synthesis of the MPPA ethyl ester.

Protocol:

-

To a solution of 4-hydroxybenzyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30-60 minutes.

-

Add ethyl 3-bromopropanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate.

3.1.2. Synthesis of 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA)

This step hydrolyzes the ethyl ester to the carboxylic acid.

Caption: Hydrolysis of the MPPA ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) as a solid. The product can be further purified by recrystallization if necessary.

Stage 2: Synthesis of Fmoc-L-Phe-MPPA Precursor

This stage involves the esterification of Fmoc-L-phenylalanine with the synthesized MPPA linker. A particularly effective method for this esterification, which minimizes racemization, utilizes N,N-dimethylformamide dineopentyl acetal as the coupling agent.[1]

Caption: Esterification of Fmoc-L-Phe with the MPPA linker.

Protocol:

-

Suspend Fmoc-L-phenylalanine (1 equivalent) and 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add N,N-dimethylformamide dineopentyl acetal (1.1-1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the final Fmoc-L-Phe-MPPA precursor.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Fmoc-L-Phe-MPPA. Please note that yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| Synthesis of MPPA Ethyl Ester | 4-Hydroxybenzyl alcohol, Ethyl 3-bromopropanoate | K₂CO₃ | Acetone or DMF | 70-85% |

| Hydrolysis to MPPA | Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate | NaOH or LiOH | THF/Water | 85-95% |

| Esterification to Fmoc-L-Phe-MPPA | Fmoc-L-phenylalanine, 3-(4-(hydroxymethyl)phenoxy)propanoic acid (MPPA) | N,N-Dimethylformamide dineopentyl acetal | Dichloromethane | 60-75% |

Conclusion

The synthesis of the Fmoc-L-Phe-MPPA precursor, while multi-stepped, is a reproducible process that provides a valuable reagent for advanced solid-phase peptide synthesis. The protocols outlined in this guide, based on established methodologies, offer a clear pathway for researchers and drug development professionals to produce this key building block. The use of the MPPA linker, as demonstrated by Albericio and Barany, represents a significant improvement in the synthesis of peptide acids by minimizing epimerization and improving cleavage efficiency.[1] Careful execution of these experimental procedures will enable the reliable production of high-purity Fmoc-L-Phe-MPPA for the synthesis of complex and sensitive peptides.

References

Safety and Handling of Fmoc-L-Phe-MPPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to Fmoc-L-Phe-MPPA (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid), a critical building block in solid-phase peptide synthesis (SPPS). Due to the absence of a specific Safety Data Sheet (SDS) for Fmoc-L-Phe-MPPA, this guide extrapolates safety and handling information from the closely related compound, Fmoc-L-Phe-OH. Detailed experimental protocols for the synthesis of Fmoc-L-Phe-MPPA and its application in SPPS are provided, alongside visual diagrams to illustrate key workflows. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this reagent.

Introduction

Fmoc-L-Phe-MPPA is an amino acid derivative used as a linker in Fmoc-based solid-phase peptide synthesis (SPPS). It consists of the amino acid L-phenylalanine, which is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and linked at the C-terminus to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) moiety. The MPPA portion serves as a handle for attachment to an amino-functionalized solid support, such as aminomethyl polystyrene resin.[1][2] This approach is advantageous as it minimizes the risk of racemization of the C-terminal amino acid, a common issue with other linkers like the Wang linker.[1] The final peptide is typically cleaved from the MPPA linker using a strong acid, such as trifluoroacetic acid (TFA), to yield a peptide with a free carboxylic acid at the C-terminus.[1]

Safety and Handling Precautions

Hazard Identification

Fmoc-L-Phe-OH is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with caution to minimize exposure. The primary physical form of Fmoc-L-Phe-MPPA is a white to off-white powder.

Personal Protective Equipment (PPE)

Proper personal protective equipment should be worn at all times when handling Fmoc-L-Phe-MPPA:

-

Eye Protection: Safety glasses with side-shields are mandatory to prevent eye contact with the powder.

-

Hand Protection: Chemical-resistant gloves should be worn. Gloves must be inspected prior to use and disposed of properly after handling the compound.

-

Respiratory Protection: In situations where dust may be generated, a dust mask or a respirator should be used.

-

Body Protection: A laboratory coat should be worn to prevent skin contact.

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. The recommended storage temperature is 2-8°C.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.

-

Eye Contact: If the substance comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Thermal decomposition may produce carbon and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus.

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following are representative protocols for the synthesis of Fmoc-L-Phe-MPPA and its use in solid-phase peptide synthesis.

Representative Synthesis of Fmoc-L-Phe-MPPA

This protocol is a general representation of the chemical synthesis and should be adapted and optimized based on laboratory conditions and available starting materials.

Objective: To synthesize Fmoc-L-Phe-MPPA from Fmoc-L-phenylalanine and a suitable MPPA precursor.

Materials:

-

Fmoc-L-phenylalanine (Fmoc-L-Phe-OH)

-

3-(4-hydroxymethylphenoxy)propionic acid tert-butyl ester

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: a. Dissolve Fmoc-L-phenylalanine (1 equivalent), 3-(4-hydroxymethylphenoxy)propionic acid tert-butyl ester (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. g. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexane).

-

Deprotection of tert-butyl ester: a. Dissolve the purified ester from the previous step in a solution of TFA in DCM (e.g., 50% v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. Co-evaporate with toluene to remove residual TFA. f. The resulting solid is the desired Fmoc-L-Phe-MPPA.

Use of Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis

This protocol outlines the coupling of Fmoc-L-Phe-MPPA to an aminomethyl resin and the subsequent steps in SPPS.

Materials:

-

Aminomethyl polystyrene resin

-

Fmoc-L-Phe-MPPA

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

Subsequent Fmoc-protected amino acids

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

Procedure:

-

Resin Swelling: a. Place the aminomethyl polystyrene resin in a reaction vessel. b. Add DMF and allow the resin to swell for at least 30 minutes.

-

Coupling of Fmoc-L-Phe-MPPA to Resin: a. In a separate vial, dissolve Fmoc-L-Phe-MPPA (2-3 equivalents relative to resin loading), HOBt or OxymaPure® (2-3 equivalents) in DMF. b. Add DIC (2-3 equivalents) to the solution to pre-activate the carboxylic acid. c. Add the activated Fmoc-L-Phe-MPPA solution to the swollen resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to check for the presence of free amines on the resin. f. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

-

Peptide Chain Elongation (One Cycle): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF. b. Coupling of the next amino acid: Pre-activate the next Fmoc-protected amino acid with DIC/HOBt (or another suitable coupling reagent) in DMF and add it to the resin. Agitate for 1-2 hours. Wash the resin with DMF and DCM.

-

Repeat step 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it. b. Add the TFA cleavage cocktail to the resin to cleave the peptide from the MPPA linker and remove the side-chain protecting groups. c. Agitate for 2-3 hours at room temperature.[3] d. Filter the resin and collect the TFA solution containing the crude peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. g. The crude peptide can then be purified by high-performance liquid chromatography (HPLC).

Visualizations

Synthesis of Fmoc-L-Phe-MPPA

Caption: Representative workflow for the synthesis of Fmoc-L-Phe-MPPA.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis using Fmoc-L-Phe-MPPA.

Conclusion

Fmoc-L-Phe-MPPA is a valuable reagent for the synthesis of peptides, offering a method to reduce C-terminal racemization. While a specific SDS is not available, the safety profile is expected to be similar to that of Fmoc-L-Phe-OH, and standard laboratory safety practices should be sufficient for its handling. The provided experimental protocols offer a foundation for the synthesis and application of this linker in SPPS. Researchers should always perform a risk assessment before starting any new experimental procedure.

References

An In-depth Technical Guide to Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the chirality of the C-terminal amino acid is a critical parameter influencing the final product's biological activity and purity. The use of Fmoc-L-Phe-MPPA, a specialized amino acid derivative, offers a robust solution to the persistent challenge of C-terminal racemization during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of Fmoc-L-Phe-MPPA, including its properties, detailed experimental protocols, and its advantages in modern peptide synthesis workflows.

Introduction to Fmoc-L-Phe-MPPA

Fmoc-L-Phe-MPPA, with the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid, is a key building block designed for the initial anchoring of the peptide chain to a solid support in Fmoc-based SPPS.[1] It comprises three essential components:

-

Fmoc (Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the N-terminus of the phenylalanine, preventing unwanted reactions during the coupling of subsequent amino acids.[2]

-

L-phenylalanine (L-Phe): The initial amino acid residue, which will become the C-terminus of the synthesized peptide.

-

MPPA (3-(4-oxymethylphenoxy)propionic acid) linker: This moiety serves as the crucial link between the C-terminal amino acid and an aminomethyl-functionalized solid support.[2][3]

The primary advantage of the MPPA linker lies in its ability to significantly reduce the epimerization (racemization) of the C-terminal amino acid, a common issue encountered with traditional linkers like the Wang linker.[3] This method ensures a low and reproducible epimerization level, typically not exceeding 0.5%, leading to the synthesis of highly pure peptides.[1][3]

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of Fmoc-L-Phe-MPPA is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C34H31NO7 | [1] |

| Molecular Weight | 565.62 g/mol | [1] |

| CAS Number | 864876-92-6 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the integration of Fmoc-L-Phe-MPPA into a standard solid-phase peptide synthesis workflow.

Coupling of Fmoc-L-Phe-MPPA to Aminomethyl Resin

This initial step involves the covalent attachment of the Fmoc-L-Phe-MPPA linker to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.

Materials:

-

Aminomethyl resin

-

Fmoc-L-Phe-MPPA

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

-

Activation of Fmoc-L-Phe-MPPA: In a separate vial, dissolve Fmoc-L-Phe-MPPA (1.5-2.0 equivalents relative to the resin loading) in DMF. Add HOBt or OxymaPure® (1.5-2.0 equivalents) and DIC (1.5-2.0 equivalents). Allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling: Add the activated Fmoc-L-Phe-MPPA solution to the swollen resin. Add DIPEA (3.0-4.0 equivalents) and agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

Standard Fmoc-SPPS Cycle using Fmoc-L-Phe-MPPA Loaded Resin

Once the first amino acid is anchored via the MPPA linker, the peptide chain is elongated through repetitive cycles of deprotection and coupling.

Workflow for a single amino acid addition:

Detailed Protocol for One Cycle:

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the MPPA Linker

The final step is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the amino acid composition of the peptide.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

Drying and Purification: Dry the crude peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages of Fmoc-L-Phe-MPPA in Peptide Synthesis

The use of Fmoc-L-Phe-MPPA offers several key advantages that are critical for the successful synthesis of high-quality peptides for research and therapeutic applications.

Logical Flow of Advantages:

The primary benefit of using Fmoc-L-Phe-MPPA is the significant reduction in the racemization of the C-terminal amino acid.[3] This leads to a higher purity of the crude peptide product, which in turn simplifies the downstream purification process, saving time and resources. Furthermore, by ensuring the stereochemical integrity of the C-terminus, the synthesized peptide is more likely to exhibit the correct and reproducible biological activity, a critical factor in drug discovery and development.[2]

Conclusion

Fmoc-L-Phe-MPPA represents a significant advancement in the field of solid-phase peptide synthesis. By effectively addressing the challenge of C-terminal racemization, it enables the synthesis of peptides with higher purity and greater stereochemical integrity. The methodologies outlined in this guide provide a framework for the successful implementation of Fmoc-L-Phe-MPPA in the laboratory, empowering researchers and scientists to produce high-quality peptides for a wide range of applications, from basic research to the development of novel therapeutics. The adoption of such advanced building blocks is crucial for pushing the boundaries of peptide science and unlocking the full potential of peptide-based molecules.

References

The Role of the Fmoc Protecting Group in Fmoc-L-Phe-MPPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, target peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become a cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This technical guide delves into the specifics of the Fmoc protecting group within the context of Fmoc-L-Phe-MPPA, a pre-formed handle used to anchor the C-terminal phenylalanine residue to a solid support. This approach offers significant advantages, particularly in minimizing C-terminal epimerization, a critical factor in the synthesis of biologically active peptides.

Fmoc-L-Phe-MPPA combines the N-terminally protected amino acid L-phenylalanine with the 4-oxymethylphenoxy propionic acid (MPPA) linker. This pre-formed conjugate is then coupled to an aminomethyl-functionalized solid support, streamlining the initial loading step of SPPS and enhancing the stereochemical purity of the final peptide product.

The Fmoc Protecting Group: A Chemical Overview

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group widely employed in organic synthesis, most notably in peptide synthesis.[1][2] Its popularity stems from its unique cleavage mechanism under mild basic conditions, typically with a secondary amine such as piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3]

Protection Mechanism: The Fmoc group is introduced by reacting the amino group of an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4] The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.

Deprotection Mechanism: The lability of the Fmoc group to bases is due to the acidic proton on the fluorenyl ring system's C9 position. A base, typically piperidine, abstracts this proton, initiating a β-elimination reaction that cleaves the carbamate bond. This releases the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also acts as a scavenger for the liberated DBF, preventing its reaction with the newly deprotected N-terminus of the peptide.[5]

Orthogonality: The Fmoc protecting group is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt). This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective removal of the N-terminal Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step with strong acid.[6]

Fmoc-L-Phe-MPPA: Structure and Properties

Fmoc-L-Phe-MPPA is a chemical entity that covalently links the Fmoc-protected L-phenylalanine to the MPPA linker. This pre-formed handle is designed for subsequent attachment to an amino-functionalized solid support.

| Property | Value | Reference |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid | [4] |

| Molecular Formula | C₃₄H₃₁NO₇ | [4] |

| Molecular Weight | 565.62 g/mol | [4] |

| CAS Number | 864876-92-6 | [4] |

| Appearance | White or off-white powder | [1] |

| Solubility | Soluble in common SPPS solvents such as dichloromethane (DCM) and dimethylformamide (DMF). | [1] |

A key advantage of using the pre-formed Fmoc-L-Phe-MPPA is the significant reduction of racemization at the C-terminal amino acid during its attachment to the resin. The epimerization level is reported to be a maximum of 0.5%, ensuring high stereochemical purity of the synthesized peptide.[4][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fmoc-L-Phe-MPPA and its application in solid-phase peptide synthesis. These protocols are based on established principles of peptide chemistry.

Synthesis of Fmoc-L-Phe-MPPA

The synthesis of Fmoc-L-Phe-MPPA involves two main steps: the protection of L-phenylalanine with the Fmoc group, followed by the esterification with the MPPA linker.

Step 1: Synthesis of Fmoc-L-Phe-OH

A common method for the N-terminal protection of L-phenylalanine is the Schotten-Baumann reaction.

-

Materials: L-phenylalanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-phenylalanine in a 10% aqueous solution of sodium carbonate in a reaction vessel cooled to 0°C.

-

Separately, dissolve Fmoc-Cl in 1,4-dioxane.

-

Add the Fmoc-Cl solution dropwise to the L-phenylalanine solution with vigorous stirring, maintaining the temperature at 0°C.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature.

-

After the reaction is complete (monitored by TLC), add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer with HCl to a pH of approximately 2 to precipitate the Fmoc-L-Phe-OH.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

-

Expected Yield: Typically in the range of 80-95%.[8]

-

Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to achieve high purity.

Step 2: Esterification of Fmoc-L-Phe-OH with MPPA

The carboxyl group of Fmoc-L-Phe-OH is coupled to the hydroxyl group of the MPPA linker (4-hydroxymethylphenoxyacetic acid).

-

Materials: Fmoc-L-Phe-OH, 4-hydroxymethylphenoxyacetic acid (MPPA), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve Fmoc-L-Phe-OH and MPPA in anhydrous DCM in a reaction vessel.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

-

Wash the filtrate with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Fmoc-L-Phe-MPPA.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure Fmoc-L-Phe-MPPA.

Coupling of Fmoc-L-Phe-MPPA to Aminomethyl Resin

Fmoc-L-Phe-MPPA is coupled to an aminomethyl-functionalized polystyrene resin to prepare the pre-loaded resin for SPPS.

-

Materials: Aminomethyl polystyrene resin, Fmoc-L-Phe-MPPA, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt) or OxymaPure, N,N-diisopropylethylamine (DIPEA), DMF, DCM.

-

Procedure:

-

Swell the aminomethyl resin in DMF for at least one hour in a reaction vessel.

-

In a separate container, dissolve Fmoc-L-Phe-MPPA and HOBt (or OxymaPure) in DMF.

-

Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated Fmoc-L-Phe-MPPA solution and DIPEA to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

After the coupling is complete (monitored by a negative Kaiser test), wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.

-

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a standard cycle for elongating the peptide chain on the Fmoc-L-Phe-MPPA-resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound phenylalanine by treating the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the free amine on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage of the Peptide from the MPPA Linker

Once the peptide synthesis is complete, the peptide is cleaved from the MPPA linker, and the side-chain protecting groups are simultaneously removed.

-

Materials: Peptide-resin, trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, diethyl ether.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide under vacuum.

-

Quantitative Data

| Parameter | Value/Range | Notes |

| Fmoc-L-Phe-OH Synthesis Yield | 80 - 95% | Dependent on reaction conditions and purification.[8] |

| Epimerization of C-terminal Phe | ≤ 0.5% | A key advantage of using the pre-formed Fmoc-L-Phe-MPPA linker.[4][7] |

| Resin Loading | 0.4 - 0.6 mmol/g | Typical loading capacity for pre-loaded aminomethyl resins.[9] |

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: Fmoc protection of L-phenylalanine.

Caption: Mechanism of Fmoc deprotection with piperidine.

Caption: SPPS workflow using Fmoc-L-Phe-MPPA-Resin.

Conclusion

The use of the Fmoc protecting group in conjunction with the MPPA linker, as seen in Fmoc-L-Phe-MPPA, represents a refined and efficient strategy in solid-phase peptide synthesis. This pre-formed handle approach not only simplifies the initial resin loading step but, more critically, addresses the persistent challenge of C-terminal amino acid epimerization. The mild, base-labile nature of the Fmoc group allows for an orthogonal synthesis strategy that is compatible with a wide range of amino acid side-chain functionalities, making it a versatile tool for the synthesis of complex peptides. For researchers and professionals in drug development and peptide science, a thorough understanding of the principles and protocols outlined in this guide is essential for the successful and high-fidelity synthesis of target peptides for therapeutic and research applications.

References

- 1. Buy Fmoc-L-Phe-MPPA | 864876-92-6 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Detection [iris-biotech.de]

- 5. Handles for Fmoc solid-phase synthesis of protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Detection [iris-biotech.de]

- 8. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Detection [iris-biotech.de]

An In-Depth Technical Guide to Fmoc-L-Phe-MPPA for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals